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molecular formula C20H40O3 B1678993 Ethylene glycol monostearate CAS No. 9004-99-3

Ethylene glycol monostearate

Cat. No. B1678993
M. Wt: 328.5 g/mol
InChI Key: RFVNOJDQRGSOEL-UHFFFAOYSA-N
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Patent
US07989602B2

Procedure details

A solution of stearic anhydride (1.14 g, 2.06 mmol) in dichloromethane (30 mL) was cannulated into a stirred solution of ethylene glycol (1.10 mL, 19.7 mmol), DMAP (22 mg, 0.18 mmol) and triethylamine (0.300 mL, 2.16 mmol) in dichloromethane (20 mL). After stirring for 90 min. the reaction was quenched with the addition of H2O (100 mL). After separation of the phases the aqueous fraction was re-extracted with dichloromethane (2×50 mL) and the combined organic extract was washed with brine (70 mL). After drying (MgSO4) and filtration the solvent was removed at reduced pressure to give the crude product that was purified by chromatography on silica gel. Gradient elution with ethyl acetate/petroleum ether (10:90→30:70) afforded the title compound 48 (265 mg, 0.807 mmol, 39%) as an oil; 1H NMR (300 MHz, CDCl3) δ 4.25-4.20 (m, 2H), 3.83-3.78 (m, 2H), 2.38 (t, 2H, J 7.5 Hz), 2.00-1.97 (m, 1H), 1.62-1.55 (m, 2H), 1.35-1.20 (m, 28H), 0.87-0.81 (m, 3H); 13C NMR (75 MHz, CDCl3) δ 174.6, 66.3, 61.7, 34.6, 32.3, 30.1, 29.8, 29.7, 29.6, 29.5, 25.3, 23.1, 14.5; HRMS-ESI (+ve) (Found: m/z 346.3323 (MNH4+). C20H44NO3 requires m/z 346.3316).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
22 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
39%

Identifiers

REACTION_CXSMILES
[C:1]([O:20][C:21](=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=O)[CH2:2]CCCCCCCCCCCCCCCC.C(O)C[OH:42].C(N(CC)CC)C>ClCCl.CN(C1C=CN=CC=1)C>[C:21]([O:20][CH2:1][CH2:2][OH:42])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC(CCCCCCCCCCCCCCCCC)=O
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
22 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 90 min. the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with the addition of H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
After separation of the phases the aqueous fraction
EXTRACTION
Type
EXTRACTION
Details
was re-extracted with dichloromethane (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
was washed with brine (70 mL)
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
(MgSO4) and filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
WASH
Type
WASH
Details
Gradient elution with ethyl acetate/petroleum ether (10:90→30:70)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.807 mmol
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07989602B2

Procedure details

A solution of stearic anhydride (1.14 g, 2.06 mmol) in dichloromethane (30 mL) was cannulated into a stirred solution of ethylene glycol (1.10 mL, 19.7 mmol), DMAP (22 mg, 0.18 mmol) and triethylamine (0.300 mL, 2.16 mmol) in dichloromethane (20 mL). After stirring for 90 min. the reaction was quenched with the addition of H2O (100 mL). After separation of the phases the aqueous fraction was re-extracted with dichloromethane (2×50 mL) and the combined organic extract was washed with brine (70 mL). After drying (MgSO4) and filtration the solvent was removed at reduced pressure to give the crude product that was purified by chromatography on silica gel. Gradient elution with ethyl acetate/petroleum ether (10:90→30:70) afforded the title compound 48 (265 mg, 0.807 mmol, 39%) as an oil; 1H NMR (300 MHz, CDCl3) δ 4.25-4.20 (m, 2H), 3.83-3.78 (m, 2H), 2.38 (t, 2H, J 7.5 Hz), 2.00-1.97 (m, 1H), 1.62-1.55 (m, 2H), 1.35-1.20 (m, 28H), 0.87-0.81 (m, 3H); 13C NMR (75 MHz, CDCl3) δ 174.6, 66.3, 61.7, 34.6, 32.3, 30.1, 29.8, 29.7, 29.6, 29.5, 25.3, 23.1, 14.5; HRMS-ESI (+ve) (Found: m/z 346.3323 (MNH4+). C20H44NO3 requires m/z 346.3316).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
22 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
39%

Identifiers

REACTION_CXSMILES
[C:1]([O:20][C:21](=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=O)[CH2:2]CCCCCCCCCCCCCCCC.C(O)C[OH:42].C(N(CC)CC)C>ClCCl.CN(C1C=CN=CC=1)C>[C:21]([O:20][CH2:1][CH2:2][OH:42])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC(CCCCCCCCCCCCCCCCC)=O
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
22 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 90 min. the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with the addition of H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
After separation of the phases the aqueous fraction
EXTRACTION
Type
EXTRACTION
Details
was re-extracted with dichloromethane (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
was washed with brine (70 mL)
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
(MgSO4) and filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
WASH
Type
WASH
Details
Gradient elution with ethyl acetate/petroleum ether (10:90→30:70)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.807 mmol
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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